N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride
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Overview
Description
N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzothiophene ring substituted with a fluoro group and a carboxamide moiety. The presence of the cyclopentylethylamine group further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride typically involves multiple steps, including the formation of the benzothiophene core, introduction of the fluoro group, and subsequent attachment of the cyclopentylethylamine and carboxamide groups. Common synthetic routes may involve:
Formation of Benzothiophene Core: This step often involves cyclization reactions using appropriate starting materials such as thiophenes and benzene derivatives.
Introduction of Fluoro Group: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Cyclopentylethylamine: This step may involve nucleophilic substitution reactions using cyclopentylethylamine and suitable leaving groups.
Formation of Carboxamide Moiety: The carboxamide group can be introduced through amide bond formation reactions using carboxylic acids or their derivatives.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and scalability.
Chemical Reactions Analysis
N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or amino groups, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biological studies to investigate receptor binding and enzyme interactions.
Medicine: The compound’s unique structure may exhibit pharmacological activities, making it a candidate for drug development and therapeutic applications.
Industry: It can be utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride can be compared with other similar compounds, such as:
N-(2-Amino-1-cyclopentylethyl)-4-bromo-2-chlorobenzenesulfonamide: This compound has a similar cyclopentylethylamine group but differs in the substitution pattern on the benzene ring.
N-(2-Amino-1-cyclopentylethyl)-3-bromo-5-methylbenzamide: This compound features a bromine and methyl substitution on the benzamide moiety.
N-(2-Amino-1-cyclopentylethyl)-2-cycloheptylacetamide: This compound contains a cycloheptyl group instead of the benzothiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
N-(2-amino-1-cyclopentylethyl)-4-fluoro-1-benzothiophene-7-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2OS.ClH/c17-13-6-5-12(15-11(13)7-8-21-15)16(20)19-14(9-18)10-3-1-2-4-10;/h5-8,10,14H,1-4,9,18H2,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMUGDKAGETJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)NC(=O)C2=C3C(=C(C=C2)F)C=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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